molecular formula C16H21NO2S B3942369 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one

4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one

Cat. No. B3942369
M. Wt: 291.4 g/mol
InChI Key: MWUHNRKVOHZZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one, also known as MT-45, is a synthetic opioid that was first synthesized in the 1970s. It has gained attention in recent years due to its potential as a research chemical and its psychoactive effects.

Mechanism of Action

4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one acts as a μ-opioid receptor agonist, which is the same mechanism of action as traditional opioids. However, it has been shown to have a lower affinity for the receptor and a slower onset of action. This may contribute to its lower potential for addiction and abuse.
Biochemical and Physiological Effects:
This compound has been shown to produce analgesia, sedation, and respiratory depression in animal models. It has also been shown to produce effects on the cardiovascular system, including decreased heart rate and blood pressure. Additionally, this compound has been shown to have effects on the gastrointestinal system, including decreased motility and increased secretion.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one in lab experiments is its potential as a non-addictive alternative to traditional opioids. Additionally, its slower onset of action and lower affinity for the μ-opioid receptor may make it a safer option for use in animal models. However, there are limitations to using this compound in lab experiments, including its potential for respiratory depression and its limited availability.

Future Directions

For research on 4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one include its potential as a non-addictive alternative to traditional opioids for pain management, further research on its mechanism of action and therapeutic applications, and more studies to determine the safety and efficacy in humans.

Scientific Research Applications

4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one has been used in scientific research to study its potential as a pain reliever and its effects on the central nervous system. It has been shown to have analgesic effects in animal models and may have potential as a non-addictive alternative to traditional opioids. Additionally, this compound has been studied for its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

4-(4-methoxyphenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S/c1-12-15(18)20-16(10-4-3-5-11-16)17(12)13-6-8-14(19-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUHNRKVOHZZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)SC2(N1C3=CC=C(C=C3)OC)CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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